![molecular formula C9H15ClF3N B2868393 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride CAS No. 2567504-11-2](/img/structure/B2868393.png)

2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

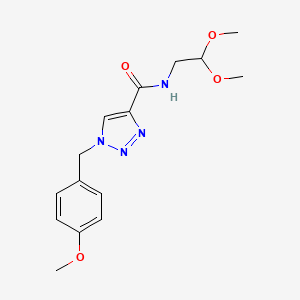

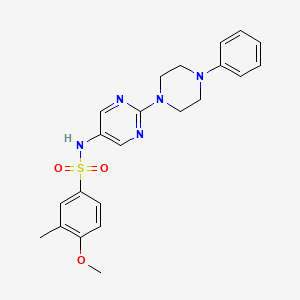

“2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2567504-11-2 . It has a molecular weight of 229.67 and its IUPAC name is 2-(1-(trifluoromethyl)cyclopropyl)piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

The compound has a melting point of 233-234 degrees Celsius .Scientific Research Applications

Synthesis and Crystal Structure Studies

- The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, a derivative of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride, is important for structural characterization and biological studies. Its synthesis and crystal structure have been investigated, suggesting its potential significance in molecular modeling and bioactive molecule analysis (Thimmegowda et al., 2009).

Decyclopropylation Reactions

- Research on 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide has shown that treatment with trifluoroacetic anhydride yields a corresponding secondary amine. This reaction is relevant for understanding the inactivation mechanism of monoamine oxidase B by cyclopropylamines (Wang & Castagnoli, 1995).

Synthesis and Bioactivity Studies

- Mannich bases with piperidine moiety have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, revealing potential biological applications of these compounds (Unluer et al., 2016).

Cytotoxic and Anticancer Agents

- Research into the synthesis of compounds related to this compound has led to the discovery of new classes of cytotoxic agents, demonstrating potential for cancer treatment (Dimmock et al., 1998).

Safety and Hazards

Properties

IUPAC Name |

2-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBXRQVOCSVIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CC2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)

![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)